molecular formula C9H6ClNO2S B2428006 5-(3-Chlorophenyl)-1,3-thiazolidine-2,4-dione CAS No. 1439904-71-8

5-(3-Chlorophenyl)-1,3-thiazolidine-2,4-dione

Cat. No. B2428006
M. Wt: 227.66
InChI Key: TURGTQILWPTNBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Chlorophenyl)-1,3-thiazolidine-2,4-dione, also known as CPD, is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. CPD is a member of the thiazolidinedione family, which are known for their ability to activate peroxisome proliferator-activated receptor gamma (PPARγ) and improve insulin sensitivity.

Mechanism Of Action

5-(3-Chlorophenyl)-1,3-thiazolidine-2,4-dione is known to activate PPARγ, a nuclear receptor that plays a critical role in glucose and lipid metabolism. Activation of PPARγ leads to improved insulin sensitivity, reduced inflammation, and decreased cancer cell growth. 5-(3-Chlorophenyl)-1,3-thiazolidine-2,4-dione has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.

Biochemical And Physiological Effects

5-(3-Chlorophenyl)-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and reduce inflammation in animal models. In addition, 5-(3-Chlorophenyl)-1,3-thiazolidine-2,4-dione has been shown to inhibit the growth of cancer cells in vitro and in vivo. 5-(3-Chlorophenyl)-1,3-thiazolidine-2,4-dione has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its ability to reduce oxidative stress and inflammation.

Advantages And Limitations For Lab Experiments

One advantage of 5-(3-Chlorophenyl)-1,3-thiazolidine-2,4-dione is its ability to activate PPARγ, which is a well-characterized target for the treatment of type 2 diabetes. 5-(3-Chlorophenyl)-1,3-thiazolidine-2,4-dione has also been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of these diseases. However, 5-(3-Chlorophenyl)-1,3-thiazolidine-2,4-dione has limited solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for research on 5-(3-Chlorophenyl)-1,3-thiazolidine-2,4-dione. One area of interest is the development of 5-(3-Chlorophenyl)-1,3-thiazolidine-2,4-dione derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 5-(3-Chlorophenyl)-1,3-thiazolidine-2,4-dione as a potential treatment for neurodegenerative diseases, such as Alzheimer's disease. Finally, 5-(3-Chlorophenyl)-1,3-thiazolidine-2,4-dione could be further explored as a potential anti-cancer agent, either alone or in combination with other drugs.

Synthesis Methods

5-(3-Chlorophenyl)-1,3-thiazolidine-2,4-dione can be synthesized through a multi-step process involving the reaction of 3-chlorobenzoyl chloride with thiosemicarbazide, followed by cyclization with potassium hydroxide. The final product is obtained through recrystallization from ethanol.

Scientific Research Applications

5-(3-Chlorophenyl)-1,3-thiazolidine-2,4-dione has been studied extensively for its potential therapeutic applications, including its ability to improve insulin sensitivity, reduce inflammation, and inhibit cancer cell growth. 5-(3-Chlorophenyl)-1,3-thiazolidine-2,4-dione has also been investigated for its potential use in the treatment of neurodegenerative diseases and as an anti-microbial agent.

properties

IUPAC Name

5-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2S/c10-6-3-1-2-5(4-6)7-8(12)11-9(13)14-7/h1-4,7H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURGTQILWPTNBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 75361281

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